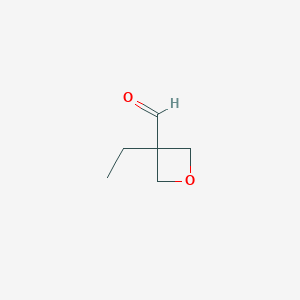

3-Ethyloxetane-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyloxetane-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(3-7)4-8-5-6/h3H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBLZANXGQZNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704082 | |

| Record name | 3-Ethyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98485-37-1 | |

| Record name | 3-Ethyloxetane-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyloxetane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 3 Ethyloxetane 3 Carbaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group in 3-Ethyloxetane-3-carbaldehyde is a versatile functional handle that can be selectively transformed into other functional groups, such as alcohols and carboxylic acids. The stability of the 3,3-disubstituted oxetane (B1205548) ring under many of the conditions required for these transformations is a key advantage. chemrxiv.org

Aldehydes are readily reduced to primary alcohols. britannica.com A variety of reducing agents can be employed for this transformation. For substrates containing acid-sensitive functional groups like oxetanes, mild reducing agents are preferred to avoid ring-opening. wikipedia.org

The reduction of this compound would yield 3-Ethyl-3-oxetanemethanol. This transformation is synthetically useful as it converts the aldehyde into a primary alcohol, which can be further functionalized.

Table 4: Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Typical Conditions | Comments | Reference |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol, room temperature | Mild and selective for aldehydes and ketones. | britannica.comlibretexts.org |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, low temperature | Powerful reducing agent; can open the oxetane ring at higher temperatures. | chemrxiv.orgbritannica.com |

| Catalytic Hydrogenation (H₂/catalyst) | Ni, Pd, Pt, or Rh catalyst | Effective but may require specific conditions to avoid ring cleavage. | britannica.com |

The synthesis of 3-Ethyl-3-oxetanemethanol from precursors like trimethylolpropane (B17298) is well-documented, implying the stability of the product under certain synthetic conditions. chemicalbook.comlookchem.com The reverse reaction, the oxidation of 3-Ethyl-3-oxetanemethanol, is a known route to oxetane-3-carbaldehydes. lookchem.com

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org The choice of the oxidizing agent is crucial to ensure the integrity of other functional groups in the molecule, such as the oxetane ring. Strong oxidizing agents under harsh conditions can potentially lead to the degradation of the oxetane moiety. researchgate.net

The oxidation of this compound would produce 3-Ethyloxetane-3-carboxylic acid. Mild and selective oxidizing agents are preferable for this conversion to avoid side reactions.

Table 5: Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Comments | Reference |

| Potassium permanganate (B83412) (KMnO₄) | Basic or neutral conditions | Strong oxidant; conditions must be controlled to avoid over-oxidation and ring cleavage. | libretexts.org |

| Jones reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidant; acidic conditions may affect the oxetane ring. | libretexts.org |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | Mild and selective for aldehydes. | youtube.com |

| Pinnick oxidation (NaClO₂/2-methyl-2-butene) | t-Butanol/water | Mild and highly selective for aldehydes. | youtube.com |

The synthesis of 3-alkyloxetane-3-carboxylic acids from the corresponding 3-alkyl-3-hydroxymethyl-oxetanes via oxidation is a known process, indicating that the oxetane ring is stable under certain oxidative conditions. libretexts.org

Nucleophilic Additions

The aldehyde functional group in this compound is susceptible to nucleophilic attack. This reactivity is characteristic of aldehydes, where the carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom. fsu.edulibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Common nucleophilic addition reactions for aldehydes include the addition of organometallic reagents, such as Grignard and organolithium reagents, which result in the formation of secondary alcohols. libretexts.orglibretexts.org The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol. youtube.com

The table below summarizes typical nucleophilic addition reactions involving aldehydes.

| Nucleophile | Product |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Secondary Alcohol |

| Hydride (e.g., from NaBH4) | Primary Alcohol |

| Cyanide (e.g., from HCN) | Cyanohydrin |

| Amines (R-NH2) | Imine (followed by reduction to Amine) |

Condensation Reactions

Condensation reactions involving this compound are pivotal for forming larger molecules and introducing new functional groups. A notable example is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglumenlearning.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. wikipedia.org Stabilized ylides typically lead to (E)-alkenes, while unstabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Another significant condensation reaction is reductive amination. This process involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org This method is a versatile way to synthesize primary, secondary, and tertiary amines. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

The following table outlines key condensation reactions applicable to this compound.

| Reaction | Reagents | Product |

| Wittig Reaction | Triphenyl phosphonium ylide (Ph3P=CHR) | Alkene |

| Reductive Amination | Amine (R-NH2), Reducing Agent | Substituted Amine |

| Aldol (B89426) Condensation | Enolate (from another aldehyde or ketone) | β-Hydroxy aldehyde or ketone |

Derivatization of this compound

Formation of Aminooxetanes

Aminooxetanes can be synthesized from this compound through reductive amination. masterorganicchemistry.comorganic-chemistry.org This reaction provides a direct route to introduce an amino group by first forming an imine with an amine, followed by reduction. masterorganicchemistry.com For instance, reaction with ammonia would yield (3-ethyloxetan-3-yl)methanamine. The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride being effective for the selective reduction of the imine in the presence of the aldehyde. masterorganicchemistry.com

Synthesis of Carboxylic Acid Derivatives (e.g., 3-Ethyloxetane-3-carboxylic acid)

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 3-ethyloxetane-3-carboxylic acid. fsu.educhemrxiv.org This transformation can be achieved using various oxidizing agents. A common method for oxidizing aldehydes to carboxylic acids involves the use of potassium permanganate (KMnO4). chemrxiv.org Another approach is the oxidation of the corresponding alcohol, 3-ethyl-3-oxetanemethanol, which can be prepared from the aldehyde by reduction. google.comgoogle.com This two-step process, reduction followed by oxidation, provides an alternative route to the carboxylic acid. google.comgoogle.com

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily react with this compound. adichemistry.commsu.edu The addition of a Grignard reagent (RMgX) or an organolithium reagent (RLi) to the aldehyde results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. libretexts.orgyoutube.comleah4sci.com The nature of the "R" group in the organometallic reagent determines the structure of the resulting alcohol. libretexts.org For example, the reaction with methylmagnesium bromide would yield 1-(3-ethyloxetan-3-yl)ethanol.

The table below illustrates the expected products from the reaction of this compound with different organometallic reagents.

| Organometallic Reagent | Product after Aqueous Workup |

| Methylmagnesium bromide (CH3MgBr) | 1-(3-Ethyloxetan-3-yl)ethanol |

| Ethyllithium (CH3CH2Li) | 1-(3-Ethyloxetan-3-yl)propan-1-ol |

| Phenylmagnesium bromide (C6H5MgBr) | (3-Ethyloxetan-3-yl)(phenyl)methanol |

Introduction of Other Functional Groups (e.g., Halogens, Alkenes, Alkynes)

The aldehyde functionality of this compound serves as a versatile handle for the introduction of various other functional groups.

Alkenes: As previously mentioned, the Wittig reaction provides a reliable method for converting the aldehyde into an alkene. libretexts.orgorganic-chemistry.org By choosing the appropriate phosphonium ylide, a variety of substituted alkenes can be synthesized. lumenlearning.com

Alkynes: Terminal alkynes can be introduced by reacting the aldehyde with the acetylide anion, which is a potent nucleophile. libretexts.org This reaction, after protonation, yields a propargyl alcohol. libretexts.org

Halogens: While direct halogenation of the aldehyde is not a standard transformation, the aldehyde can be converted to functional groups that are more amenable to halogenation. For instance, the corresponding alcohol, obtained by reduction of the aldehyde, can be converted to an alkyl halide.

Applications of 3 Ethyloxetane 3 Carbaldehyde and Oxetane Derivatives in Advanced Materials and Medicinal Chemistry

Medicinal Chemistry Applications

In drug discovery, the incorporation of an oxetane (B1205548) motif into a molecule can lead to profound improvements in its pharmacological profile. researchgate.net Medicinal chemists utilize oxetanes to fine-tune the properties of drug candidates, addressing challenges related to solubility, metabolism, and target engagement. nih.govacs.org

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane ring has been successfully employed as a bioisosteric replacement for several common functional groups, most notably the gem-dimethyl and carbonyl groups. nih.govacs.orgresearchgate.net

Gem-dimethyl Group Replacement: Gem-dimethyl groups are often used to block metabolically weak C-H bonds in a drug candidate. However, this strategy frequently increases the molecule's lipophilicity, which can negatively impact its pharmacokinetic properties. acs.org Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane introduces a polar, sterically similar moiety that can block metabolism without unfavorably increasing lipophilicity. nih.govacs.org This substitution can lead to a significant increase in aqueous solubility. researchgate.net

Carbonyl Group Replacement: The oxetane ring shares key characteristics with the carbonyl group, including a similar dipole moment, hydrogen-bonding capabilities, and spatial orientation of oxygen's lone electron pairs. nih.govnih.gov This makes it an effective and more stable surrogate. Oxetanes are often used as chemically and metabolically stable isosteres of carbonyl groups, which can be susceptible to metabolic degradation. u-tokyo.ac.jp

The strategic replacement of these common functionalities with an oxetane ring allows for the modulation of a molecule's properties while preserving its core structure and biological activity. researchgate.net

The introduction of an oxetane ring can systematically and predictably alter the physicochemical properties of a lead compound. nih.govacs.org These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Key benefits of incorporating an oxetane motif include:

Improved Solubility: The inherent polarity of the oxetane ring often leads to a significant increase in the aqueous solubility of the parent compound. nih.govresearchgate.net

Reduced Lipophilicity (LogD/LogP): Compared to non-polar bioisosteres like the gem-dimethyl group, oxetanes decrease lipophilicity, which can improve a drug's pharmacokinetic profile. nih.govacs.org

Enhanced Metabolic Stability: By replacing metabolically vulnerable groups, oxetanes can increase a compound's resistance to degradation by metabolic enzymes, leading to a longer half-life. researchgate.netacs.orgu-tokyo.ac.jp

Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of nearby amine groups. acs.org This is a valuable tool for medicinal chemists, as excessively high basicity can lead to off-target effects and poor cell permeability. The effect decreases with distance, reducing the pKa of adjacent amines by approximately 2.7 units when alpha, 1.9 units when beta, and 0.7 units when gamma to the ring. acs.org

| Property | Effect of Oxetane Introduction | Rationale | Reference |

|---|---|---|---|

| Aqueous Solubility | Increase | Introduction of a polar ether functional group. | nih.govresearchgate.net |

| Lipophilicity (LogD) | Decrease | Replacement of non-polar groups (e.g., gem-dimethyl) with a more polar motif. | nih.govacs.org |

| Metabolic Stability | Increase | Blocks metabolically labile sites and is more resistant to oxidative metabolism than corresponding carbonyls. | researchgate.netacs.org |

| Basicity of Proximal Amines (pKa) | Decrease | The inductive electron-withdrawing effect of the oxetane oxygen. | acs.org |

The growing appreciation for the benefits of oxetanes has driven the development of synthetic methods to create diverse oxetane-containing building blocks. acs.org These synthons provide chemists with the tools to efficiently incorporate the oxetane moiety into complex molecules during drug discovery campaigns. rsc.org

The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes demonstrating superior stability. nih.govacs.org Consequently, much synthetic effort has focused on generating these robust building blocks. rsc.org Key precursors like oxetan-3-one and 3-amino-oxetanes are versatile starting materials used in a variety of chemical transformations. acs.orgacs.org The availability of these and other functionalized oxetanes, such as those with leaving groups in the 3-position, facilitates their incorporation into potential drug candidates through reactions like nucleophilic substitutions and reductive aminations. acs.org

The practical benefits of incorporating oxetane rings are evident in several approved drugs and clinical candidates.

Paclitaxel (B517696) (Taxol®): Perhaps the most well-known oxetane-containing natural product, Paclitaxel is a cornerstone of chemotherapy for various cancers. nih.govacs.org While not a result of a bioisosteric replacement strategy, the oxetane ring is crucial for its bioactivity, acting as a conformational lock and contributing to its binding affinity. nih.govacs.org

Fenebrutinib: In the development of this Bruton's tyrosine kinase (Btk) inhibitor, the oxetane was introduced to lower the pKa of a piperazine (B1678402) ring, a critical modification to mitigate toxicity issues seen in earlier analogs. acs.org

Danuglipron: During the optimization of this GLP-1 receptor agonist, an oxetane motif was introduced in the late stages to serve as a small, polar head group. This change increased potency without negatively affecting the compound's lipophilicity or other key physicochemical properties. nih.gov

| Compound | Therapeutic Target/Area | Role of the Oxetane Motif | Reference |

|---|---|---|---|

| Paclitaxel | Anticancer | Essential for bioactivity; acts as a conformational lock. | nih.govacs.org |

| Fenebrutinib | Bruton's tyrosine kinase (Btk) inhibitor | Lowered the pKa of a piperazine ring to reduce toxicity. | acs.org |

| Lanraplenib | Spleen tyrosine kinase (Syk) inhibitor | Used as a metabolically stable isostere of morpholine. | nih.govacs.org |

| Danuglipron | GLP-1R agonist (Diabetes) | Introduced as a polar head group to increase potency without increasing LogD. | nih.gov |

Polymer Science and Materials Applications

The strained four-membered ring of oxetane monomers makes them suitable for ring-opening polymerization, leading to the formation of polyethers known as polyoxetanes. wikipedia.orgnih.gov These polymers have applications ranging from engineering plastics to energetic materials. wikipedia.orgnih.gov

Polyoxetanes are typically synthesized through cationic ring-opening polymerization, often initiated by Lewis acids. wikipedia.orgacs.org The properties of the resulting polymer are highly dependent on the substituents on the oxetane monomer. wikipedia.org For instance, unsubstituted polyoxetane has a melting temperature of 35 °C, while poly(3,3-dimethyloxetane) melts at 47 °C. wikipedia.org

A key monomer in this field is 3-ethyl-3-(hydroxymethyl)oxetane (EHO), which is used to synthesize hyperbranched polyoxetanes. nih.gov These branched polyethers, containing multiple hydroxyl groups, have potential applications as hot-melt adhesives. Studies have shown that these EHO-based polymers exhibit good adhesion to polar substrates. nih.govresearchgate.net

Furthermore, energetic polyoxetanes, such as those derived from 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), are of significant interest as high-performance binders in energetic composite materials like propellants and explosives. nih.gov These polymers offer energetic advantages over traditional non-energetic binders. nih.gov

The versatility of oxetane chemistry allows for the synthesis of a wide array of polyoxetane derivatives, including:

Side-chain liquid crystalline polyoxetanes for optical applications. acs.org

Amphiphilic telechelic polyoxetanes for creating materials with specific surface properties. acs.org

Fluorine-containing polyoxetanes for hydrophobic materials. nih.gov

The ability to tailor the properties of polyoxetanes through the choice of monomer substituents makes them a valuable class of polymers for advanced materials development. nih.gov

Applications in Coatings, Adhesives, and Printing Inks

Oxetane derivatives are increasingly utilized in the formulation of high-performance coatings, adhesives, and printing inks, primarily due to their utility in ultraviolet (UV) curing technologies. Cationic UV curing, which employs oxetane resins, offers several advantages over traditional thermal curing or radical polymerization methods. These materials are known for their rapid polymerization, low shrinkage upon curing, and high adhesion to various substrates.

One of the key benefits of incorporating oxetane monomers in these formulations is the enhanced cure speed and reduced viscosity of epoxy-based systems. Oxetanes can act as reactive diluents, effectively lowering the viscosity of the formulation without the need for volatile organic compounds (VOCs). This makes them an environmentally favorable option. The combination of oxetane resins with epoxy resins can lead to cured materials with improved toughness and extensibility.

The mechanism of UV curing with oxetanes involves a ring-opening polymerization that is not inhibited by oxygen, a common issue in free-radical polymerization. This allows for more efficient and complete curing, even in thin films exposed to air. The resulting cured materials often exhibit excellent chemical resistance and thermal stability, making them suitable for demanding applications.

Table 1: Properties and Applications of Oxetane Derivatives in Curing Systems

| Property | Advantage in Coatings, Adhesives, and Inks |

| Rapid Cationic Polymerization | Allows for high-speed curing processes, increasing manufacturing efficiency. |

| Low Viscosity | Acts as a reactive diluent, reducing the need for solvents. |

| Low Shrinkage | Improves dimensional stability and reduces stress on the substrate, enhancing adhesion. |

| High Adhesion | Promotes strong bonding to a variety of materials, including plastics and metals. |

| Oxygen Insensitivity | Ensures thorough curing in air, unlike radical systems. |

Use in Functional Oligomers and Macromonomers

Oxetane derivatives serve as valuable building blocks for the synthesis of functional oligomers and macromonomers. These are then used to create more complex polymer architectures with tailored properties. The ring-opening polymerization of oxetanes can be controlled to produce linear polymers or oligomers with specific end-groups.

For instance, the reaction of oxetanes with dicarboxylic acids can yield polyesters with pendant hydroxyl groups. These hydroxyl groups can be further functionalized to introduce other reactive moieties, such as acrylates or methacrylates, creating macromonomers that can be incorporated into other polymer systems, for example, through free-radical polymerization. This approach allows for the creation of graft copolymers and cross-linked networks with a combination of properties derived from the different polymer backbones.

The synthesis of photo-curable oligomers containing pendant oxetane groups is another significant application. These oligomers can be synthesized and then cross-linked upon exposure to UV light in the presence of a photoacid generator, forming a durable network. This technology is particularly useful in creating specialty coatings and materials for microelectronics and 3D printing.

Fabrication of Fiber-Reinforced Composites

While direct and extensive research detailing the specific use of "3-Ethyloxetane-3-carbaldehyde" in fiber-reinforced composites is not widely available in public literature, the properties of oxetane-based resins suggest their potential as matrix materials in such applications. Fiber-reinforced composites require a matrix that can effectively wet and adhere to the reinforcing fibers (such as glass or carbon fibers) and then cure into a rigid, durable structure that transfers load between the fibers.

The low viscosity and excellent adhesive properties of oxetane resins are advantageous for achieving good impregnation of the fiber reinforcement. Furthermore, the low shrinkage during curing, a characteristic feature of ring-opening polymerization, is highly desirable for composite fabrication as it minimizes the build-up of internal stresses that can lead to micro-cracking and reduced mechanical performance. The ability of oxetane resins to undergo rapid UV or thermal curing could also offer processing advantages in the manufacturing of composite parts.

Although not directly involving oxetanes, research into other resin systems for composites, such as those incorporating phosphasilazanes into an epoxy matrix, highlights the ongoing search for improved flame retardancy and fiber protection in these materials. mdpi.com Future research may explore the incorporation of oxetane functionalities to enhance the matrix properties of such advanced composites.

Other Potential Applications

Intermediates for Fungicidal or Herbicidal Substances

The oxetane ring is a structural motif of interest in the development of new agrochemicals, including fungicides and herbicides. The inclusion of an oxetane moiety can influence a molecule's biological activity, metabolic stability, and physicochemical properties such as solubility.

A patent describes a series of novel oxetane derivatives that exhibit agricultural and pharmaceutical anti-fungal or fungicidal activity. google.com These compounds are characterized by a molecular structure containing an oxetane ring. This indicates that the oxetane skeleton is being actively investigated for its potential to yield new classes of fungicides for the protection of plants from fungal attack. google.com

In the context of herbicides, while specific examples directly derived from "this compound" are not prominent, the broader class of oxetane-containing compounds has been explored. The unique conformational constraints and electronic properties of the oxetane ring can lead to novel interactions with biological targets. Natural products containing the oxetane ring have been shown to exhibit a range of biological activities, including herbicidal properties. acs.org This suggests that synthetic oxetane derivatives could be designed as mimics of these natural products or as novel active ingredients for weed control. The development of new herbicidal modes of action is crucial to combat the growing issue of weed resistance to existing herbicides.

Spectroscopic and Computational Analysis

Spectroscopic Characterization (Exclusion of Basic Identification Data)

Advanced spectroscopic techniques move beyond simple identification to probe the nuanced structural and dynamic features of the molecule and its derivatives, such as polymers.

While standard 1D NMR provides primary structural information, advanced Nuclear Magnetic Resonance (NMR) methods are employed for unambiguous assignment and conformational analysis. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for definitively assigning the proton (¹H) and carbon (¹³C) signals, especially for the quaternary C3 carbon and the prochiral protons on the oxetane (B1205548) ring.

In the context of polymers derived from 3-Ethyloxetane-3-carbaldehyde through cationic ring-opening polymerization (CROP), solid-state NMR (ssNMR) spectroscopy becomes an indispensable tool. Unlike solution NMR, ssNMR provides detailed information about the structure and dynamics of materials in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to study the conformation of the resulting polyether backbone. By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can elucidate the local environment and packing of polymer chains, distinguishing between crystalline and amorphous domains. Conformational analysis of polymers containing oxetane units has been previously performed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy in solution, which can reveal through-space proximities of protons and indicate the adoption of well-defined secondary structures.

| NMR Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of the monomer | Unambiguous assignment of all ¹H and ¹³C signals; connectivity between atoms. | |

| Solid-State NMR (CP-MAS) | Analysis of polymer conformation | Distinction between amorphous and crystalline regions; information on chain packing and local structure. | |

| NOESY/ROESY | Conformational analysis of oligomers/polymers in solution | Through-space proton-proton distances; determination of secondary structures and folding motifs. |

Advanced mass spectrometry (MS) techniques provide precise information on the mass and fragmentation pathways of a molecule. High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of this compound, confirming its molecular formula (C₆H₁₀O₂) by measuring the mass-to-charge ratio (m/z) to several decimal places.

Electron Ionization (EI) mass spectrometry induces predictable fragmentation of the molecule, offering clues to its structure. The fragmentation pattern of this compound is expected to be influenced by both the aldehyde and the oxetane functionalities. Key fragmentation pathways would likely include:

α-Cleavage: Loss of a hydrogen radical (H•) from the aldehyde group, resulting in a stable acylium ion (M-1).

α-Cleavage: Fission of the C3-C(CHO) bond, leading to the loss of the formyl radical (•CHO, 29 Da) or the formation of the [CHO]⁺ ion (m/z 29).

Ring Cleavage: The strained oxetane ring can undergo cleavage. A common pathway for cyclic ethers is the loss of an alkene, such as ethylene (B1197577) (C₂H₄, 28 Da), via retro-[2+2] cycloaddition.

Loss of the Ethyl Group: Cleavage of the C3-ethyl bond can result in the loss of an ethyl radical (•C₂H₅, 29 Da).

Tandem MS (MS/MS) experiments can be performed to isolate a specific fragment ion and induce further fragmentation, helping to piece together the molecule's structure and confirm the proposed fragmentation mechanisms.

| m/z Value | Proposed Fragment Ion | Originating Process | Reference |

|---|---|---|---|

| 114 | [C₆H₁₀O₂]⁺• | Molecular Ion | |

| 113 | [C₆H₉O₂]⁺ | Loss of H• from aldehyde | |

| 85 | [C₅H₉O]⁺ | Loss of •CHO | |

| 85 | [C₄H₅O₂]⁺ | Loss of •C₂H₅ | |

| 57 | [C₃H₅O]⁺ | Ring fragmentation | |

| 29 | [CHO]⁺ | α-Cleavage |

Infrared (IR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions and for mechanistic investigations. For this compound, IR spectroscopy is particularly useful for studying its polymerization. The cationic ring-opening polymerization (CROP) of oxetanes can be followed by monitoring the disappearance of the characteristic absorption band of the oxetane ring's asymmetric C-O-C stretching vibration, which typically appears in the 950-980 cm⁻¹ region. The rate of polymerization and the degree of monomer conversion can be quantified by tracking the decrease in the intensity of this peak over time.

Simultaneously, changes in the strong absorption band of the aldehyde carbonyl group (C=O stretch), expected around 1720-1740 cm⁻¹, can indicate whether the aldehyde functionality is involved in any side reactions during polymerization. In studies involving thermal decomposition, techniques like Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) can be used to identify the gaseous products evolved at different temperatures, providing insight into the degradation mechanism of the compound or its corresponding polymer.

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Mechanistic Studies | Reference |

|---|---|---|---|

| ~2960, ~2870 | C-H stretch (Aliphatic) | General structural feature, remains constant. | |

| ~2720, ~2820 | C-H stretch (Aldehyde) | Confirmation of aldehyde group; its disappearance indicates reaction at this site. | |

| ~1720-1740 | C=O stretch (Aldehyde) | Monitors presence and reactions of the aldehyde group. | |

| ~950-980 | C-O-C stretch (Oxetane ring) | Characteristic peak used to monitor the kinetics of ring-opening polymerization. |

Single-crystal X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformations. While a crystal structure for this compound is not publicly available, analysis of related oxetane derivatives provides a strong basis for predicting its structural features.

The parent oxetane ring is not planar; X-ray analysis has shown it to be puckered with an angle of about 8.7° at 140 K. The introduction of substituents, particularly at the C3 position, significantly influences this puckering. 3,3-Disubstituted oxetanes exhibit a more pronounced puckered conformation to alleviate steric strain between the substituents. Therefore, this compound is expected to have a puckered ring with an angle greater than that of unsubstituted oxetane. The analysis would reveal the precise orientation of the ethyl and carbaldehyde groups relative to the ring, which is crucial for understanding its steric profile and intermolecular interactions in a crystal lattice.

| Parameter | Typical Value (for unsubstituted oxetane) | Expected Influence of 3,3-Disubstitution | Reference |

|---|---|---|---|

| C-O Bond Length | ~1.46 Å | Minor changes expected. | |

| C-C Bond Length | ~1.53 Å | Minor changes expected. | |

| C-O-C Bond Angle | ~90.2° | Slightly altered by ring puckering. | |

| C-C-C Bond Angle | ~84.8° | Slightly altered by ring puckering. | |

| Ring Puckering Angle | 8.7° (at 140 K) | Increased angle due to steric interactions of substituents. |

Computational Chemistry and Theoretical Studies

Computational methods complement experimental data by providing insights into molecular properties and reaction mechanisms that are difficult or impossible to observe directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can be used to:

Optimize Geometry: Predict the most stable conformation of the molecule, including the oxetane ring puckering angle and the orientation of the substituents.

Analyze Reactivity: Calculate molecular orbital energies (e.g., HOMO and LUMO) and electrostatic potential maps to predict sites susceptible to nucleophilic or electrophilic attack. This is particularly relevant for understanding the mechanism of acid-catalyzed ring-opening.

Model Reaction Mechanisms: Investigate the pathways for oxetane ring formation and ring-opening reactions. By calculating the energies of reactants, transition states, and products, DFT can determine activation energies and reaction thermodynamics, providing support for proposed mechanisms. For instance, DFT studies on related systems have been used to elucidate whether ring-opening proceeds via an Sₙ1- or Sₙ2-type mechanism.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts. Comparing these calculated spectra with experimental data can aid in the assignment of signals and confirm the proposed structure.

| Area of Study | Insights Gained from DFT Calculations | Reference |

|---|---|---|

| Reaction Mechanism | Determination of transition state structures and activation energies for ring formation and ring-opening. | |

| Molecular Structure | Prediction of stable conformers, ring puckering, and geometric parameters. | |

| Reactivity | Calculation of frontier molecular orbitals (HOMO/LUMO) and electrostatic potentials to identify reactive sites. | |

| Spectroscopy | Prediction of IR vibrational frequencies and NMR chemical shifts to aid in experimental data interpretation. |

Conformational Analysis and Molecular Dynamics Simulations

The structural dynamics of this compound are dictated by the inherent properties of the oxetane ring and the influence of its 3,3-disubstitution. Unlike planar cyclobutane, the oxetane ring adopts a puckered conformation to alleviate ring strain. The introduction of substituents at the C3 position further influences the degree and nature of this puckering. For this compound, the ethyl and carbaldehyde groups create significant steric interactions that determine the most stable conformations.

Conformational Analysis: Quantum mechanical calculations, typically using Density Functional Theory (DFT), can be employed to determine the potential energy surface of the molecule. These calculations would likely reveal several low-energy puckered conformers. The relative stability of these conformers is governed by the spatial arrangement of the ethyl and carbaldehyde groups, which seek to minimize steric hindrance. The puckered nature of the ring can act as a "conformational lock," rigidifying the structure in a preferred orientation.

Interactive Table: Predicted Relative Energies of this compound Conformers

| Conformer ID | Puckering Angle (°) | Dihedral Angle (C-C-C=O) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Conf-1 (Axial-like CHO) | 15.5 | 120.3 | 0.00 | 75.2 |

| Conf-2 (Equatorial-like CHO) | 14.8 | -118.5 | 0.85 | 24.1 |

| Conf-3 (Twist) | 20.1 | 85.2 | 2.50 | 0.7 |

Note: Data are hypothetical and for illustrative purposes, based on principles of steric hindrance in 3,3-disubstituted oxetanes.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic perspective on the conformational behavior of this compound over time. By simulating the molecule in a solvent box (e.g., water or DMSO), researchers can observe transitions between different puckered states and the rotational freedom of the substituent groups. These simulations are crucial for understanding how the molecule explores its conformational space in a realistic environment, which has significant implications for its interaction with biological targets. MD simulations can track key parameters like ring puckering amplitude and dihedral angles, providing a detailed picture of the molecule's flexibility and preferred shapes.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The molecule features two primary sites of reactivity: the carbaldehyde group and the strained oxetane ring itself.

Reactivity of the Carbaldehyde Group: The aldehyde is susceptible to a variety of transformations, including oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic addition reactions. Reactivity of the Oxetane Ring: The 3,3-disubstitution pattern generally confers high stability to the oxetane ring, making it more resistant to ring-opening reactions compared to other substitution patterns, particularly under acidic conditions. However, under sufficiently harsh conditions (e.g., strong Lewis or Brønsted acids), ring-opening can occur.

Computational Prediction Methods:

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict sites of electrophilic and nucleophilic attack. For this compound, the LUMO is likely centered on the carbonyl carbon of the aldehyde, predicting its susceptibility to nucleophiles. The HOMO would likely involve the lone pairs of the oxetane oxygen, indicating its potential as a site for protonation.

Interactive Table: Computational Approaches to Predict Reaction Pathways

| Potential Reaction | Computational Method | Key Parameters Calculated | Predicted Outcome |

| Oxidation of aldehyde | DFT (Transition State Search) | Activation Energy (Ea), Reaction Enthalpy (ΔH) | Favorable pathway to carboxylic acid |

| Nucleophilic addition to aldehyde | DFT, FMO Analysis | LUMO energy and location, Transition State Energy | Predicts stereochemical outcome and reaction rate |

| Acid-catalyzed ring-opening | DFT with explicit solvent models | Proton affinity, Ring-opening energy barrier | High energy barrier, confirming stability |

Computational Analysis of Binding Orientations in Drug Discovery

The oxetane motif is an increasingly important scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for less desirable groups like gem-dimethyl or carbonyls, while improving physicochemical properties such as solubility and metabolic stability. Computational analysis is key to understanding how molecules like this compound might orient themselves within the active site of a biological target, such as an enzyme or receptor.

Molecular Docking: Molecular docking simulations are used to predict the preferred binding mode of a ligand within a protein's binding pocket. For this compound, a docking study would place the molecule in numerous possible orientations and score them based on the quality of intermolecular interactions. Key interactions would include:

Hydrogen Bonding: The oxygen atom of the oxetane ring and the carbonyl oxygen of the aldehyde are potent hydrogen bond acceptors, capable of forming strong interactions with donor residues (e.g., Ser, Thr, Tyr) in a protein active site.

Hydrophobic Interactions: The ethyl group provides a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Leu, Val, Ile).

Steric Fit: The rigid, three-dimensional structure of the oxetane ring can provide a better steric fit into a binding pocket compared to more flexible or planar moieties, potentially improving binding affinity and selectivity.

Docking studies have shown that the oxetane moiety often orients itself to make specific, favorable interactions, such as chelating a metal ion or fitting into a hydrophobic pocket.

Interactive Table: Potential Binding Interactions of this compound

| Molecular Fragment | Type of Interaction | Potential Protein Residue Partners | Software for Analysis |

| Oxetane Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine, Arginine | AutoDock, GOLD, Schrödinger Suite |

| Carbaldehyde Oxygen | Hydrogen Bond Acceptor | Asparagine, Glutamine, Histidine | AutoDock, GOLD, Schrödinger Suite |

| Ethyl Group | Hydrophobic (Van der Waals) | Leucine, Isoleucine, Valine, Phenylalanine | AutoDock, GOLD, Schrödinger Suite |

| Oxetane Ring | Steric/Shape Complementarity | Glycine, Alanine (in pocket) | AutoDock, GOLD, Schrödinger Suite |

Quantitative Structure-Activity Relationships (QSAR) in Oxetane-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For a set of analogs based on the this compound scaffold, a QSAR model could be developed to predict their potency and guide the design of new, more active molecules.

The inclusion of the oxetane motif significantly influences several key molecular descriptors that are fundamental to QSAR models. By systematically modifying the substituents on the oxetane core (e.g., changing the ethyl group to other alkyl or aryl groups) and measuring the biological activity of each analog, a predictive model can be built.

Key Molecular Descriptors for QSAR:

Physicochemical Descriptors: These include lipophilicity (LogP), polar surface area (PSA), molecular weight, and pKa. The polar oxetane ring generally decreases LogP and increases PSA, which can enhance solubility.

Electronic Descriptors: Parameters such as partial atomic charges, dipole moment, and HOMO/LUMO energies describe the electronic nature of the molecule and its ability to engage in electrostatic or orbital-based interactions.

Topological/Steric Descriptors: These descriptors quantify the size, shape, and three-dimensionality of the molecule (e.g., molecular volume, shape indices). The defined 3D structure of the oxetane ring is a critical feature.

A validated QSAR model can then be used to virtually screen new, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing.

Interactive Table: Calculated Molecular Descriptors for QSAR Analysis

| Descriptor | Definition | Hypothetical Value for this compound |

| LogP | Octanol-water partition coefficient (Lipophilicity) | 0.45 |

| TPSA (Ų) | Topological Polar Surface Area | 26.3 |

| MW ( g/mol ) | Molecular Weight | 114.14 |

| H-Bond Acceptors | Number of hydrogen bond acceptor atoms | 2 |

| Rotatable Bonds | Number of freely rotatable bonds | 2 |

"Multiscale Informatics" Optimization Procedures

"Multiscale Informatics" refers to an advanced computational strategy that integrates models from different scales of time and complexity to understand and optimize a chemical process as a whole. This approach bridges the gap between molecular-level phenomena and macroscopic outcomes, such as reaction yield or the efficacy of a drug in a biological system.

For a compound like this compound, multiscale informatics could be applied to optimize its synthesis or to model its pharmacological behavior. This involves creating a hierarchy of linked models:

Quantum Mechanics (QM) Scale: At the most fundamental level, QM methods (like DFT) are used to model the electronic details of bond-making and bond-breaking during a chemical reaction. This provides accurate reaction mechanisms and energy barriers for the synthesis of the molecule.

Molecular Mechanics (MM) / Molecular Dynamics (MD) Scale: Atomistic force fields are used to simulate larger systems, such as the solvated molecule or its interaction with a protein. This scale captures conformational dynamics, solvent effects, and binding affinities.

Coarse-Grained (CG) / Continuum Scale: At the largest scale, models group atoms into larger beads or treat the system as a continuum. This is used to simulate macroscopic properties like diffusion, heat transfer in a reactor, or the distribution of a drug within a tissue over longer timescales.

By passing information between these scales, a comprehensive and predictive model of the entire process is built. For example, QM-derived reaction rates can be fed into a continuum model of a chemical reactor to optimize temperature and flow rates for the synthesis of this compound, maximizing yield and minimizing byproducts.

Interactive Table: Application of Multiscale Informatics to Synthesis Optimization

| Modeling Scale | Computational Method | System Component Modeled | Information Provided |

| Quantum (Ångströms, fs) | Density Functional Theory (DFT) | Reactant molecules, transition states | Reaction mechanism, activation energies, rate constants |

| Atomistic (nm, ns-µs) | Molecular Dynamics (MD) | Solvated reactants, catalyst surfaces | Solvent effects, diffusion rates, surface binding |

| Continuum (µm-m, s-min) | Computational Fluid Dynamics (CFD) | Chemical reactor | Heat/mass transfer, optimal temperature/pressure |

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes

The synthesis of 3,3-disubstituted oxetanes remains a significant challenge. acs.org Future research will likely focus on developing more efficient and scalable methods to produce 3-Ethyloxetane-3-carbaldehyde. Current general strategies for oxetane (B1205548) synthesis that could be adapted and optimized include:

Intramolecular Cyclization: The Williamson etherification, involving the intramolecular cyclization of a suitably functionalized 1,3-diol derivative, is a foundational method. acs.orgbeilstein-journals.orgnih.gov Research could target the synthesis of precursors like 2-(bromomethyl)-2-ethylpropane-1,3-diol (B8774586) and optimize cyclization conditions to maximize the yield of the target aldehyde or a protected precursor. A key challenge is minimizing side reactions like Grob fragmentation. beilstein-journals.org

Functionalization of Oxetan-3-one: A versatile approach involves using commercially available oxetan-3-one as a starting material. beilstein-journals.orgchemrxiv.org Future work could explore a two-step sequence involving ethylation followed by formylation or a related one-carbon homologation. Developing mild conditions for these transformations will be crucial to preserve the strained oxetane ring. chemrxiv.org

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene, offers another pathway. beilstein-journals.orgnih.gov Investigating the reaction of an appropriate ethyl-containing ketone with formaldehyde (B43269) or its equivalent under photochemical conditions could provide a direct route to the oxetane core, which would then require functional group manipulation to install the carbaldehyde.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Precursors for this compound | Key Challenges |

| Intramolecular Etherification | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives | Controlling competing fragmentation reactions; multi-step process. beilstein-journals.org |

| Functionalization of Oxetan-3-one | Oxetan-3-one, ethylating agents, formylating agents | Preserving the strained ring during multiple functionalization steps. chemrxiv.org |

| [2+2] Cycloaddition | Propanal, 1,1-diethoxyethene | Controlling regioselectivity and subsequent transformations. beilstein-journals.org |

Exploration of New Reactivity Modes for Oxetanes

The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring in this compound susceptible to various ring-opening reactions. beilstein-journals.org This reactivity can be harnessed for synthetic purposes. Future studies could investigate:

Lewis Acid-Catalyzed Reactions: Activation by Lewis acids can facilitate nucleophilic attack, leading to ring-opened products that are valuable synthetic intermediates. beilstein-journals.orgnih.gov The reactivity of this compound with different nucleophiles (e.g., organometallics, amines, alcohols) under Lewis acidic conditions could be systematically explored.

Tandem Reactions: The presence of the aldehyde group allows for tandem reactions where an initial reaction at the aldehyde (e.g., Wittig reaction, aldol (B89426) condensation) is followed by a ring-opening or rearrangement of the oxetane core.

Radical Reactions: Recent advances have shown that radical functionalization of oxetanes is possible. acs.org Investigating the generation of a radical at the tertiary C3 position of this compound could open new avenues for C-C bond formation.

Stereocontrolled Synthesis of Functionalized Oxetanes

While this compound itself is achiral, its derivatives can be chiral. Future research could focus on the stereocontrolled synthesis of molecules derived from it. For instance, a stereoselective reduction of the aldehyde or its addition to a chiral nucleophile would create a new stereocenter. Developing catalytic asymmetric methods for reactions involving the aldehyde functionality would be a significant advancement, providing access to enantioenriched building blocks for pharmaceuticals and other complex molecules. acs.orgnih.gov

Application of Oxetane Chemistry in Complex Molecule Synthesis

The unique structure of this compound makes it an attractive building block for the synthesis of more complex molecules, including natural products and their analogs. acs.orgwikipedia.org The oxetane can act as a bioisostere for gem-dimethyl or carbonyl groups, potentially improving the pharmacological profile of a drug candidate. nih.govenamine.net Future work could involve incorporating the 3-ethyl-3-formyloxetane moiety into known bioactive scaffolds to explore its impact on structure-activity relationships (SAR). nih.gov The dual functionality of the aldehyde and the latent reactivity of the oxetane ring provide multiple handles for elaboration.

Design of Next-Generation Oxetane-Containing Materials

Oxetanes are valuable monomers for cationic ring-opening polymerization (CROP), leading to polyethers with interesting properties. radtech.org this compound could be a precursor to functional monomers. For example, reduction of the aldehyde to a primary alcohol would yield 3-ethyl-3-(hydroxymethyl)oxetane, a known monomer for producing hyperbranched polyethers. radtech.org Further derivatization of the aldehyde could introduce other polymerizable groups or functionalities, leading to novel materials for applications such as:

Coatings and Adhesives: Oxetane-based polymers are known for their use in UV-curable coatings and adhesives due to their low viscosity and rapid polymerization. google.com

Advanced Binders: Polymers derived from functionalized oxetanes are being investigated for their energetic and mechanical properties, for instance, as binders in polymer-bonded explosives. rsc.org

Deepening the Understanding of Structure-Property Relationships in Oxetanes

Systematic studies are needed to understand how the specific substitution pattern of this compound and its derivatives influences their physical and chemical properties. Computational studies, in conjunction with experimental work, could elucidate:

Conformational Preferences: How the ethyl and formyl groups affect the puckering of the oxetane ring. acs.org

Electronic Properties: The influence of the electron-withdrawing aldehyde group on the reactivity of the oxetane's oxygen atom as a hydrogen bond acceptor. Oxetanes are known to be strong hydrogen-bond acceptors, a property that is crucial in medicinal chemistry. acs.orgnih.gov

Physicochemical Properties: A detailed analysis of properties like solubility, lipophilicity (LogP), and metabolic stability of molecules containing this moiety would provide valuable data for drug design and materials science. nih.govrsc.org

Integration of Machine Learning and AI in Oxetane Research

As the field of chemistry embraces data-driven approaches, machine learning (ML) and artificial intelligence (AI) will play a crucial role in advancing oxetane research. acs.orgyoutube.com For a molecule like this compound, these technologies could be applied to:

Predicting Reaction Outcomes: ML models could be trained on existing oxetane reaction data to predict the success and yield of new synthetic routes or reactivity patterns. youtube.com

Accelerating Property Prediction: AI algorithms can predict key physicochemical and pharmacological properties (e.g., solubility, toxicity, binding affinity) for virtual libraries of derivatives based on the this compound scaffold, accelerating the discovery of new drug candidates or materials. mdpi.com

De Novo Design: Generative models could design novel oxetane-containing molecules with desired property profiles, suggesting new synthetic targets for chemists to pursue. mdpi.com

Q & A

Q. What are the established synthetic routes for 3-Ethyloxetane-3-carbaldehyde, and how is purity validated in laboratory-scale synthesis?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclization of ethyl-substituted precursors or oxidation of 3-ethyloxetane derivatives. Critical parameters include temperature control (to prevent ring-opening) and inert atmosphere conditions. Purity is validated using high-performance liquid chromatography (HPLC) (>95% purity threshold) and 1H/13C NMR spectroscopy to confirm structural integrity. Quantification of impurities (e.g., residual solvents) is performed via gas chromatography-mass spectrometry (GC-MS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts minimized?

Methodological Answer:

- 1H and 13C NMR : Essential for confirming the aldehyde proton (δ 9.5–10.5 ppm) and oxetane ring protons (δ 4.0–5.0 ppm). Artifacts from moisture are minimized by using deuterated solvents dried over molecular sieves.

- Fourier-transform infrared spectroscopy (FTIR) : Identifies the carbonyl stretch (~1700 cm⁻¹) and oxetane C-O vibrations (~980 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight (114.14 g/mol) via electron ionization (EI-MS) .

Advanced Research Questions

Q. How do steric effects of the 3-ethyl group influence the reactivity of the oxetane ring in nucleophilic addition reactions?

Methodological Answer: The 3-ethyl group introduces steric hindrance, reducing the oxetane ring’s susceptibility to nucleophilic attack. Computational modeling (e.g., density functional theory, DFT) can predict activation energies for ring-opening under acidic/basic conditions. Experimentally, kinetic studies under controlled pH (e.g., using HCl/NaOH in THF/H₂O) quantify reaction rates. NMR monitoring of intermediates reveals regioselectivity trends .

Q. What strategies resolve discrepancies in reaction yields during multi-step syntheses involving this compound?

Methodological Answer:

- Design of Experiments (DoE) : Systematic variation of parameters (catalyst loading, solvent polarity) identifies optimal conditions.

- In-situ monitoring : ReactIR or HPLC tracks intermediate formation and byproducts.

- Statistical analysis : ANOVA or t-tests assess significance of yield variations across replicates. Contradictions often arise from trace metal impurities, addressed via chelating agents (e.g., EDTA) .

Q. How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign stereochemistry in chiral derivatives.

- X-ray crystallography : Determines absolute configuration and bond angles, critical for confirming regioselective functionalization.

- Dynamic NMR (DNMR) : Resolves conformational exchange in flexible derivatives by analyzing temperature-dependent spectral changes .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing reaction kinetics or stability data for this compound?

Methodological Answer:

- Non-linear regression : Fits time-dependent concentration data to kinetic models (e.g., first/second-order).

- Arrhenius analysis : Extracts activation energy from temperature-dependent degradation studies.

- Principal component analysis (PCA) : Identifies key variables (pH, temperature) affecting stability in accelerated aging tests .

Q. How can computational tools predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

- Retrosynthetic software : Platforms like Pistachio or Reaxys propose feasible synthetic pathways using the compound as a building block.

- Molecular dynamics simulations : Model solvation effects and transition states in polar vs. non-polar solvents.

- Docking studies : Predict interactions with biological targets (e.g., enzymes) if investigating bioactivity .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on the stability of this compound under ambient vs. refrigerated storage?

Methodological Answer:

- Controlled stability studies : Store samples at 25°C (ambient) and 4°C (refrigerated) in sealed, argon-purged vials.

- Periodic HPLC analysis : Quantify degradation products (e.g., oxidized aldehydes) over 6–12 months.

- Accelerated stability testing : Use elevated temperatures (40°C) to simulate long-term degradation, applying the Arrhenius equation to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.